A Technical Guide to the Chemical Properties and Stability of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl
A Technical Guide to the Chemical Properties and Stability of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl
Abstract
This technical guide provides a comprehensive analysis of the chemical properties and stability profile of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride (HCl). As a molecule featuring a chiral amine center and a thiazole heterocyclic core, this compound presents unique stability challenges relevant to its handling, storage, and formulation in pharmaceutical development. This document outlines the molecule's structural features, predicts its physicochemical properties, and details a robust, field-proven strategy for assessing its intrinsic stability through forced degradation studies as mandated by international regulatory guidelines. We delve into the causality behind potential degradation pathways—including hydrolysis, oxidation, and photolysis—and provide detailed, step-by-step protocols for their experimental investigation. The methodologies described herein are designed to serve as a self-validating system for generating reliable data crucial for drug development professionals.
Introduction and Molecular Characterization
1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl is a substituted thiazole derivative belonging to a class of compounds with significant biological and medicinal interest.[1][2] The thiazole ring is a core component of numerous bioactive molecules, including natural products and synthetic drugs.[2] Understanding the intrinsic stability of this specific molecule is paramount for any research or development program, as it directly impacts formulation strategies, shelf-life determination, and regulatory compliance.
Chemical Structure
The molecule consists of a central 1,3-thiazole ring substituted at the 2-position with an aminoethyl group and at the 4-position with a phenyl ring. The amine is salified as a hydrochloride salt.
Caption: Structure of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl.
Physicochemical Properties
While experimental data for this specific molecule is not widely published, its properties can be predicted based on its structural components. These parameters are critical for designing analytical methods and predicting its behavior in various environments.
| Property | Predicted Value / Information | Rationale / Source |
| Molecular Formula | C₁₁H₁₃ClN₂S | Based on structure[3] |
| Molecular Weight | 240.76 g/mol | Based on formula[4] |
| CAS Number | 909886-12-0 | [5] |
| Appearance | Likely a white to off-white crystalline solid | Typical for amine HCl salts |
| pKa (Amine) | ~8-9 | Estimated based on similar primary amine hydrochlorides. |
| pKa (Thiazole) | ~2.5 (for the conjugate acid) | The thiazole nitrogen is weakly basic.[1][6] |
| Solubility | Soluble in water and polar organic solvents like methanol/ethanol. | The hydrochloride salt form significantly increases aqueous solubility. |
| UV λmax | ~250-290 nm | The phenyl-thiazole chromophore is expected to absorb in the UV region. |
Potential Degradation Pathways: A Mechanistic Perspective
The chemical stability of a drug substance is governed by its susceptibility to degradation under various environmental conditions.[7] For 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl, the primary points of lability are the thiazole ring and the primary amine group.
Hydrolytic Degradation
-
Acidic Conditions: The thiazole ring is generally stable to acid, but under harsh conditions (high temperature, strong acid), cleavage of the ring can occur. The primary amine hydrochloride is stable against hydrolysis.
-
Basic Conditions: In a basic medium, the hydrochloride salt will convert to the free amine. While the free amine itself is stable, the thiazole ring can be susceptible to nucleophilic attack and ring-opening, although this typically requires strong basic conditions.
Oxidative Degradation
The molecule possesses two main sites susceptible to oxidation:
-
Thiazole Sulfur: The sulfur atom can be oxidized to a sulfoxide and further to a sulfone.[6] This alters the aromaticity and electronic properties of the ring system.
-
Amine Group: Primary amines can undergo oxidation, though this is less common than with secondary or tertiary amines.
Photodegradation
Thiazole rings, being aromatic and containing heteroatoms, can absorb UV radiation.[8] This absorption can lead to complex photochemical reactions. Studies on other thiazole-containing compounds have shown that photodegradation can proceed via reaction with singlet oxygen, leading to cycloaddition and subsequent rearrangement or cleavage of the thiazole ring.[9][10]
Caption: Potential degradation pathways for the target molecule.
A Protocol for Comprehensive Stability Assessment: Forced Degradation
To elucidate the intrinsic stability profile, a forced degradation study is essential.[11] This involves subjecting the drug substance to stress conditions more severe than accelerated stability testing to provoke degradation.[7] The goal is to achieve 5-20% degradation to ensure that the analytical methods are truly stability-indicating.[11]
Objective and Rationale
The primary objective is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method used for stability studies.[7] This is a critical regulatory requirement from bodies like the ICH.[12]
Experimental Workflow
Caption: Workflow for a forced degradation study.
Detailed Step-by-Step Methodology
1. Materials and Reagents:
-
1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl (Reference Standard)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid (or other suitable mobile phase modifier)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
2. Stock Solution Preparation:
-
Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., methanol) to prepare a 1.0 mg/mL stock solution.
3. Application of Stress Conditions: [13]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at appropriate time intervals.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw samples at appropriate time intervals.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at time intervals.
-
Thermal Degradation: Store the solid drug substance in a thermostatically controlled oven at 80°C. Withdraw samples at intervals, dissolve in solvent, and analyze.
-
Photolytic Degradation: Expose the solid drug substance and a solution (e.g., in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be stored in the dark.
4. Sample Treatment:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid, respectively.
-
Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
Analytical Strategy and Data Interpretation
A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a UV detector (ideally a photodiode array, PDA) and a Mass Spectrometer (MS), is the technique of choice.[15][16]
Recommended HPLC-UV/MS Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent separation for a wide range of polar and non-polar compounds.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds like amines. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is necessary to elute the parent compound and all potential degradants.[16] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| UV Detection | PDA Detector, 200-400 nm | Allows for peak purity assessment and selection of the optimal wavelength for quantification. |
| MS Detection | ESI+ | Electrospray ionization in positive mode is ideal for identifying protonated species of the amine and its degradation products.[15] |
Data Interpretation and Reporting
The analysis of stressed samples should focus on several key outcomes:
-
Peak Purity: The PDA detector should be used to assess the spectral purity of the parent peak in all chromatograms to ensure no co-eluting degradants.
-
Mass Balance: The sum of the assay value of the parent drug and the levels of all degradation products should remain close to 100%. A significant deviation may indicate the formation of non-UV active degradants or volatile products.
-
Structural Elucidation: The LC-MS data is crucial for proposing structures for the observed degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
The results should be summarized in a clear format, as shown in the hypothetical table below.
| Stress Condition | % Degradation | No. of Degradants | Major Degradant (RRT) | Proposed Structure (from MS) |
| 0.1 M HCl, 60°C, 24h | < 5% | 1 | 0.85 | Not Applicable (Minor) |
| 0.1 M NaOH, 60°C, 8h | 15% | 2 | 1.15 | Thiazole ring-opened product |
| 3% H₂O₂, RT, 24h | 18% | 2 | 0.92, 1.24 | M+16 (Sulfoxide), M+32 (Sulfone) |
| Heat, 80°C, 72h | < 2% | 0 | - | Not Applicable |
| Light (ICH Q1B) | 22% | 3 | 0.78, 1.31, 1.45 | Photo-rearranged isomers/adducts |
Conclusion and Recommendations
This technical guide establishes a scientifically grounded framework for investigating the chemical properties and stability of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine HCl. Based on structural analysis, the molecule is predicted to be most susceptible to degradation under oxidative and photolytic conditions, with moderate lability towards strong bases. The provided forced degradation protocol, coupled with a modern HPLC-UV/MS analytical method, offers a robust system for identifying degradation pathways and validating method specificity.
For drug development professionals, it is recommended to:
-
Protect from Light: Store the substance in amber containers or protected from light sources.[8]
-
Control Oxidizing Agents: Avoid contact with strong oxidizing agents during processing and formulation.
-
Maintain pH Control: In solution, maintain a neutral to slightly acidic pH to ensure the stability of both the amine salt and the thiazole ring.
Executing these studies early in the development lifecycle will provide invaluable data to guide formulation, packaging, and storage decisions, ultimately ensuring the quality, safety, and efficacy of any final product.
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